

# Unveiling the Solid-State Architecture of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

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This technical guide provides an in-depth analysis of the crystal structure of **2-Bromo-5-hydroxybenzaldehyde**, a compound of interest in medicinal chemistry. It serves as a crucial reactant in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and BCL-XL inhibitors[1][2][3][4]. Understanding its three-dimensional structure is paramount for comprehending its reactivity and potential intermolecular interactions, which are fundamental for rational drug design and development. This document outlines the crystallographic data, experimental protocols for its determination, and key structural features.

## Physicochemical and Crystallographic Data

The fundamental properties of **2-Bromo-5-hydroxybenzaldehyde** are summarized in Table 1. This data provides a baseline for its characterization. The detailed crystallographic data, as determined by single-crystal X-ray diffraction, is presented in Table 2. This information is critical for any computational modeling or further structural analysis.

Table 1: Physicochemical Properties of **2-Bromo-5-hydroxybenzaldehyde**

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub> [5][6]
Molecular Weight	201.02 g/mol [5][6]
Boiling Point	286.7°C at 760 mmHg[1]
Flash Point	127.2°C[1]
Density	1.737 g/cm <sup>3</sup> [1]
Melting Point	132.0 to 136.0 °C[7]
Solubility	Soluble in chloroform, dichloromethane, and ethyl acetate[1][4]
Appearance	White to gray to brown powder/crystal[4][7]

Table 2: Crystallographic Data for **2-Bromo-5-hydroxybenzaldehyde**

Parameter	Value
CCDC Deposition Number	143256[6]
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	3.9851 (5)[8]
b (Å)	16.547 (3)[8]
c (Å)	11.841 (2)[8]
$\alpha$ (°)	90
$\beta$ (°)	93.20 (1)
$\gamma$ (°)	90
Volume (Å <sup>3</sup> )	778.9 (2)
Z	4
Temperature (K)	293 (2)[8]
Radiation type	Mo K $\alpha$
R-factor	Data typically found in the full crystallographic publication or CIF file.

Note: A second polymorph of **2-Bromo-5-hydroxybenzaldehyde** has been reported, which crystallizes in a different space group and exhibits distinct intermolecular interactions. In this second form, molecules are linked by a pair of hydrogen bonds involving an inversion center.

## Experimental Protocols

The determination of the crystal structure of **2-Bromo-5-hydroxybenzaldehyde** involves a multi-step process, from the synthesis of the material to the final structural refinement.

## Synthesis and Crystallization

A common synthetic route to **2-Bromo-5-hydroxybenzaldehyde** involves the bromination of m-hydroxybenzaldehyde. The general procedure is as follows<sup>[4][5]</sup>:

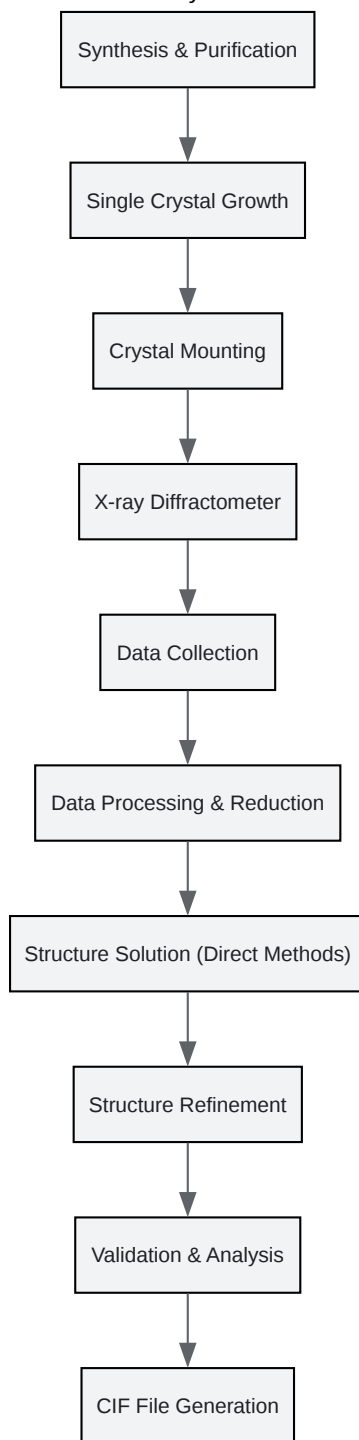
- **Dissolution:** 3-hydroxybenzaldehyde is dissolved in a suitable solvent, such as dichloromethane, and the solution is gently heated (35-40 °C) to ensure complete dissolution.
- **Bromination:** A stoichiometric amount of bromine is added dropwise to the solution while maintaining a constant temperature.
- **Reaction:** The reaction mixture is stirred for an extended period (e.g., overnight) to ensure the completion of the bromination.
- **Crystallization:** The solution is then slowly cooled to a lower temperature (e.g., -5 to 0 °C) to induce the precipitation of the product.
- **Isolation and Purification:** The resulting solid is collected by filtration, washed with a cold solvent mixture (e.g., n-heptane/dichloromethane), and dried under vacuum to yield the final product.

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol.

## X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data are collected using a single-crystal X-ray diffractometer. The general workflow is depicted in the diagram below.

## Experimental Workflow for Crystal Structure Determination



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*Experimental Workflow*

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an intense, monochromatic X-ray beam, and the diffraction pattern is collected as a series of frames as the crystal is rotated.
- **Data Processing:** The collected raw data is processed to integrate the diffraction spots, apply corrections (e.g., for absorption), and scale the data.
- **Structure Solution:** The initial atomic positions are determined from the diffraction data using direct methods.
- **Structure Refinement:** The atomic model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.
- **Validation:** The final structure is validated to ensure its chemical and crystallographic reasonability.

## Structural Analysis and Key Features

The crystal structure of **2-Bromo-5-hydroxybenzaldehyde** reveals a planar benzaldehyde core with notable intermolecular interactions. The molecules in the crystal lattice are organized into zigzag chains that run along the b-axis, and these chains are stacked in layers perpendicular to the a-axis[8][9].

A key feature of the crystal packing is the presence of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of an adjacent molecule. This interaction is a defining feature of the supramolecular assembly. The O...O distance for this hydrogen bond is 2.804 (4) Å[8][9].

The bromine atom shows a significant deviation from the plane of the aromatic ring, and the aldehyde group is twisted by approximately 7.1 (5)° with respect to the ring[8][9]. These distortions from ideal planarity are likely a consequence of the steric and electronic effects of the substituents and the packing forces within the crystal.

### *Intermolecular Hydrogen Bonding*

## Conclusion

The solid-state structure of **2-Bromo-5-hydroxybenzaldehyde** is well-defined by single-crystal X-ray diffraction. The crystal packing is dominated by intermolecular hydrogen bonding, which organizes the molecules into a stable, layered arrangement. The observed structural features, including the non-planarity of the substituents, provide valuable insights for researchers in medicinal chemistry and materials science. This detailed structural information can be leveraged for the design of novel compounds with tailored properties and for understanding the solid-state behavior of this important synthetic precursor. The complete crystallographic data, including atomic coordinates, bond lengths, and angles, are available from the Cambridge Crystallographic Data Centre under the deposition number 143256.

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- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118957#crystal-structure-of-2-bromo-5-hydroxybenzaldehyde]

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